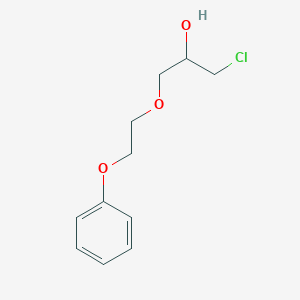
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL is an organic compound with the molecular formula C11H15ClO3 It is a chlorinated alcohol derivative, characterized by the presence of a chloro group, a phenoxyethoxy group, and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with phenoxyethanol under basic conditions. The reaction proceeds through the opening of the epoxide ring by the phenoxyethanol, followed by the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving alcohols and chlorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chloro group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL include:
1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Similar structure but with a methoxy group instead of a phenoxy group.
1-Chloro-3-(2-ethoxyphenoxy)-2-propanol: Similar structure but with an ethoxy group instead of a phenoxy group.
2-Propanol, 1-chloro-3-methoxy-: Similar structure but with a methoxy group and no phenoxy group
Propriétés
Numéro CAS |
55773-75-6 |
|---|---|
Formule moléculaire |
C11H15ClO3 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
1-chloro-3-(2-phenoxyethoxy)propan-2-ol |
InChI |
InChI=1S/C11H15ClO3/c12-8-10(13)9-14-6-7-15-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |
Clé InChI |
QBOJYXFHYXGDQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


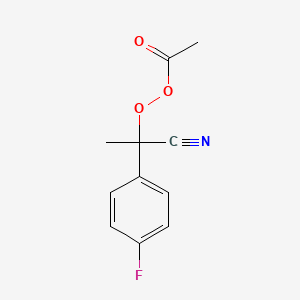
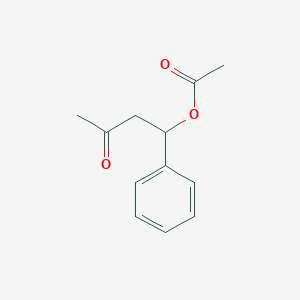
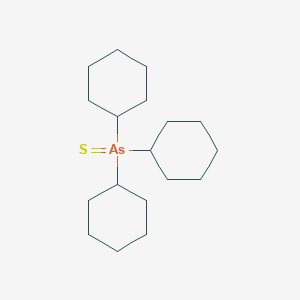
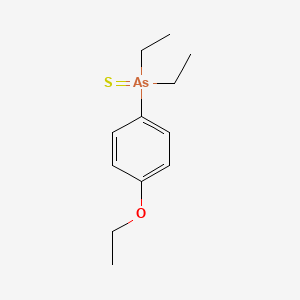
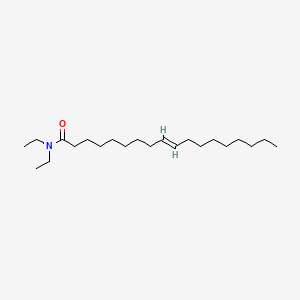
![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
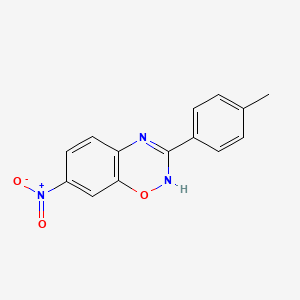
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
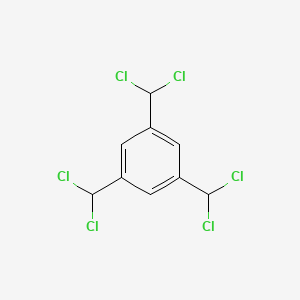
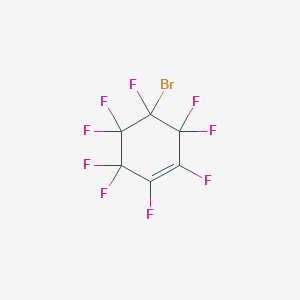
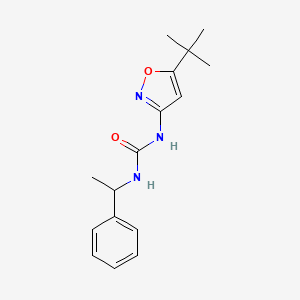
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
